molecular formula C11H19ClN4O2 B2641495 Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2155855-48-2

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B2641495
CAS RN: 2155855-48-2
M. Wt: 274.75
InChI Key: ZOVIHOCLDOHRLI-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific derivative. For example, methyl 2-[(2S)-piperidin-2-yl]acetate hydrochloride has a melting point of 161-162°C .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the replication process of certain viruses.

Antimalarial Applications

The piperidine nucleus has been utilized in the development of antimalarial drugs . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown significant antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them useful in treating a variety of infections.

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . These drugs can help lower blood pressure and are used in the treatment of hypertension.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation in the body.

Anti-Alzheimer Applications

Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . These drugs can help slow the progression of the disease and improve cognitive function.

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . They can help manage the symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.

Mechanism of Action

The mechanism of action of piperidine derivatives is complex and varies depending on the specific derivative and its pharmacological application .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can also vary widely depending on the specific derivative. For example, methyl 2-[(2S)-piperidin-2-yl]acetate hydrochloride has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of piperidine derivatives are likely to involve the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs .

properties

IUPAC Name

methyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c1-17-11(16)10-8-15(14-13-10)7-5-9-4-2-3-6-12-9;/h8-9,12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIHOCLDOHRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

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